molecular formula C15H13FN4OS B6527763 N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide CAS No. 1019103-53-7

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide

Cat. No.: B6527763
CAS No.: 1019103-53-7
M. Wt: 316.4 g/mol
InChI Key: MVNPDFRZNNOGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide is a synthetic compound characterized by a unique combination of functional groups and molecular structure. The fluorophenyl group and thiazole ring, along with a pyrazole core, make it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide generally involves multi-step organic synthesis:

  • Starting Materials: The synthesis usually starts with 4-fluoroaniline and 2-bromoacetyl thiazole.

  • Formation of Intermediate: The reaction between 4-fluoroaniline and 2-bromoacetyl thiazole forms an intermediate, which is further reacted with 3-methyl-1H-pyrazole to produce the target compound.

  • Reaction Conditions: Typical reaction conditions include refluxing in polar solvents like ethanol or dimethyl sulfoxide (DMSO), with catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods might involve optimized reaction conditions and the use of continuous flow systems to enhance yield and purity while reducing production costs and waste.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide can undergo various types of chemical reactions:

  • Oxidation: The compound may be oxidized under specific conditions, using oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions Used

  • Oxidation: Potassium permanganate (KMnO4) in acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

  • Substitution: Various nucleophiles or electrophiles under controlled temperature and pH conditions.

Major Products Formed

The primary products depend on the type of reaction, for example:

  • Oxidation: May yield carboxylic acids or aldehydes.

  • Reduction: Could produce alcohols or amines.

  • Substitution: Diverse substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide is used as a precursor or intermediate for synthesizing other complex molecules.

Biology

Biologically, this compound may interact with various biomolecules and is studied for its potential effects on biochemical pathways.

Medicine

In medicine, researchers explore its pharmacological properties, investigating potential therapeutic uses, such as in drug development for treating specific diseases.

Industry

Industrially, it may be used in the synthesis of agrochemicals, dyes, and other specialized materials.

Mechanism of Action

N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide exerts its effects through various molecular interactions, often targeting enzymes or receptors. Its mechanism involves binding to specific sites on these targets, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide

  • N-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide

Highlighting Its Uniqueness

While the similar compounds share a common structural framework, the fluorine atom in N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide imparts unique properties, such as increased lipophilicity and potential differences in biological activity, which can be crucial for specific applications in medicinal chemistry and drug development.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4OS/c1-9-7-14(17-10(2)21)20(19-9)15-18-13(8-22-15)11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNPDFRZNNOGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.